molecular formula C15H23N3O2 B14455161 Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone CAS No. 73987-17-4

Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone

Cat. No.: B14455161
CAS No.: 73987-17-4
M. Wt: 277.36 g/mol
InChI Key: VANQIUYYIFFVBS-UHFFFAOYSA-N
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Description

Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is a complex organic compound with a unique structure It is characterized by a dispiro arrangement, which means it has two spiro-connected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone typically involves multiple steps. The starting material is often a cyclohexylketene dimer, which undergoes a series of reactions to form the dispiro structure. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dispiro(5.1.5.1)tetradecane-7,14-dione: This compound is similar in structure but lacks the monosemicarbazone group.

    Cyclohexylketene dimer: This is a precursor in the synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone.

Uniqueness

Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is unique due to its specific dispiro structure and the presence of the monosemicarbazone group

Properties

CAS No.

73987-17-4

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

[(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)amino]urea

InChI

InChI=1S/C15H23N3O2/c16-13(20)18-17-11-14(7-3-1-4-8-14)12(19)15(11)9-5-2-6-10-15/h1-10H2,(H3,16,18,20)

InChI Key

VANQIUYYIFFVBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=NNC(=O)N)C3(C2=O)CCCCC3

Origin of Product

United States

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